5-(3,3-Dimethylbut-1-ynyl)picolinic acid
Description
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-(3,3-dimethylbut-1-ynyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)7-6-9-4-5-10(11(14)15)13-8-9/h4-5,8H,1-3H3,(H,14,15) |
InChI Key |
NGSVOSGFDPBJEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Picolinic Acid Derivatives
*Note: Data for the target compound are inferred from structural analogs.
Key Observations:
- Substituent Bulk and Solubility : Bulky groups like tert-butyl (qy20) reduce solubility compared to linear alkyl chains (qy17) . The dimethylbutynyl group in the target compound may further decrease solubility due to its branched alkyne structure.
- Electronic Effects: Electron-withdrawing groups (e.g., fluorine in 5-(4-fluorophenyl)picolinic acid) increase the acidity of the carboxylic acid moiety, enhancing metal chelation or receptor binding .
- Biological Activity : Antibacterial efficacy correlates with substituent flexibility; qy17 outperforms qy20 against E. faecium, suggesting that rigid substituents may hinder target engagement . The alkyne group in the target compound could confer unique reactivity or binding modes.
Q & A
Basic: What synthetic strategies are recommended for preparing 5-(3,3-Dimethylbut-1-ynyl)picolinic acid?
Methodological Answer:
The synthesis of substituted picolinic acids typically involves functionalization at the pyridine ring. For analogs like 3-Bromo-5-(trifluoromethyl)picolinic acid, bromination under controlled conditions (e.g., using bromine or N-bromosuccinimide in a polar solvent like DMF) ensures regioselectivity . For this compound, a Sonogashira coupling between a halogenated picolinic acid precursor (e.g., 5-bromopicolinic acid) and 3,3-dimethylbut-1-yne could be explored. Catalytic systems (Pd/Cu) and inert atmospheres are critical to minimize alkyne homocoupling. Post-synthesis, HPLC or column chromatography is recommended for purification to achieve >95% purity .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the alkyne substituent’s integration and absence of residual solvents.
- X-ray Crystallography : For resolving stereoelectronic effects of the bulky 3,3-dimethylbutynyl group (if crystalline forms are obtainable) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns.
- HPLC-PDA : For purity assessment, especially to detect byproducts from incomplete coupling reactions .
Advanced: How can researchers design experiments to study this compound’s enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays : Use fluorogenic substrates to monitor real-time inhibition of target enzymes (e.g., kinases or hydrolases). Compare IC values with structurally related picolinic acids to assess substituent effects .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and enzyme active sites.
- Molecular Docking : Leverage X-ray crystallography data (if available) to model interactions, focusing on the alkyne group’s steric and electronic contributions .
Advanced: How do steric and electronic effects of the 3,3-dimethylbutynyl group influence reaction pathways?
Methodological Answer:
- Steric Effects : The bulky alkyne substituent may hinder nucleophilic attack at the pyridine ring, favoring electrophilic substitution at less hindered positions.
- Electronic Effects : The electron-withdrawing carboxylic acid group directs reactivity; the alkyne’s electron-rich nature could stabilize transition states in cycloaddition reactions.
- Case Study : For ethyl 3-hydroxy-5-(trifluoromethyl)picolinate, steric bulk from the trifluoromethyl group reduces oxidation rates compared to smaller substituents .
Advanced: What methodologies are used to assess environmental fate and surface interactions?
Methodological Answer:
- Adsorption Studies : Use quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to measure adsorption onto indoor/outdoor surfaces (e.g., silica, cellulose).
- Oxidative Degradation : Expose the compound to UV/O systems and analyze degradation products via LC-MS. Compare with 3-fluoro-6-hydroxypicolinic acid’s stability under similar conditions .
Advanced: How should researchers address contradictions in catalytic activity data across studies?
Methodological Answer:
- Control Experiments : Replicate studies under identical conditions (solvent, temperature, catalyst loading). For example, discrepancies in oxidation yields for ethyl 3-hydroxy-5-(trifluoromethyl)picolinate may arise from trace metal impurities .
- Solvent Effects : Test polar vs. nonpolar solvents; the compound’s solubility (e.g., in DMSO vs. hexane) can drastically alter reaction kinetics .
Advanced: What experimental approaches are used to study metal ion coordination?
Methodological Answer:
- UV-Vis Titration : Monitor shifts in absorption spectra upon addition of metal ions (e.g., Cu, Fe) to identify binding stoichiometry.
- EPR Spectroscopy : Detect paramagnetic metal complexes (e.g., Mn) and analyze hyperfine splitting patterns.
- Comparative Analysis : Compare coordination behavior with 5-bromo-4-hydroxypicolinic acid, which shows strong affinity for Zn ions .
Advanced: How can oxidative pathways of this compound be mapped?
Methodological Answer:
- Controlled Oxidation : Use HO or KMnO under varying pH conditions. For analogs like ethyl 3-hydroxy-5-(trifluoromethyl)picolinate, oxidation yields 3-oxo derivatives, which can be characterized via H NMR .
- Radical Trapping : Add TEMPO to confirm radical intermediates in auto-oxidation pathways.
Advanced: How to resolve discrepancies between in vitro and in vivo bioactivity data?
Methodological Answer:
- Metabolite Profiling : Use LC-MS/MS to identify in vivo metabolites (e.g., hydroxylated or glucuronidated forms) that differ from in vitro parent compound activity.
- Solubility Adjustments : Address poor aqueous solubility (common for lipophilic alkynes) using co-solvents like cyclodextrins, and retest in vitro .
Advanced: What computational tools predict reactivity and regioselectivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
